4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is known for its unique chemical structure, which combines a chromenone core with a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of 4-methylphenylacetic acid with 4-hydroxycoumarin under acidic conditions. The reaction proceeds through an esterification process, followed by cyclization to form the chromenone core. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exhibiting anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromenone core and have been studied for their biological activities.
Benzofuran derivatives: These compounds have a similar fused ring structure and exhibit comparable chemical properties.
Benzoxazole derivatives: These compounds also share structural similarities and have been explored for their antimicrobial and anti-inflammatory activities.
Uniqueness
4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its unique combination of a chromenone core with a substituted phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22O4 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H22O4/c1-14-7-9-16(10-8-14)20(24)13-26-21-12-11-18-17-5-3-4-6-19(17)23(25)27-22(18)15(21)2/h7-12H,3-6,13H2,1-2H3 |
InChI Key |
RVPUMESLFRVTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
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